3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Description
Molecular Geometry and Bonding Patterns
The molecular geometry of 3-Methyl-3H-triazolo[4,5-d]pyrimidine-7-thiol is characterized by a planar fused bicyclic system consisting of a five-membered triazole ring fused to a six-membered pyrimidine ring. Computational studies on related triazolopyrimidine compounds have revealed that the optimized bond lengths within this framework follow distinct patterns that reflect the electronic nature of the heterocyclic system. The carbon-nitrogen bonds within the triazole ring typically exhibit partial double-bond character due to electron delocalization across the aromatic system.
Analysis of bond length data from crystallographic studies of similar triazolopyrimidine derivatives provides insight into the expected bonding patterns. In the triazole portion of the molecule, the nitrogen-nitrogen bonds typically range from 1.28 to 1.38 Å, consistent with partial double-bond character. The carbon-nitrogen bonds connecting the triazole and pyrimidine rings show bond lengths of approximately 1.34 to 1.39 Å, indicating significant electron delocalization between the two ring systems. The carbon-sulfur bond length at position 7, where the thiol group is attached, is expected to be approximately 1.70 to 1.88 Å based on computational studies of related compounds, which places it within the range of typical single carbon-sulfur bonds.
Table 1: Comparative Bond Lengths in Triazolopyrimidine Systems
The presence of the methyl group at position 3 introduces steric considerations that can influence the overall molecular conformation. Computational studies indicate that the methyl substituent adopts a conformation that minimizes steric hindrance with adjacent nitrogen atoms while maintaining optimal orbital overlap for the aromatic system. The thiol group at position 7 can exist in different rotational conformations, with the sulfur-hydrogen bond potentially participating in intramolecular or intermolecular hydrogen bonding interactions.
Properties
IUPAC Name |
3-methyl-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c1-10-4-3(8-9-10)5(11)7-2-6-4/h2H,1H3,(H,6,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHJYIRUGSRHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=S)N=CN2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with N2,N2-diethyl-6-methyl-pyrimidine-2,4,5-triamine , a highly reactive intermediate suitable for nucleophilic substitution reactions. This compound undergoes diazotization and intramolecular cyclization to form the triazolo-pyrimidine core structure.
Synthetic Route Overview
The preparation of 3-Methyl-3H-triazolo[4,5-d]pyrimidine-7-thiol follows a sequence of reactions summarized below:
This sequence efficiently constructs the triazolo[4,5-d]pyrimidine scaffold with functionalized side chains, including thiol groups at the 7-position.
Detailed Reaction Conditions and Notes
Diazotization and Cyclization: The initial diazotization is performed at low temperature (–5 °C) to stabilize the diazonium intermediate, followed by intramolecular cyclization to form the triazolo ring system with high stoichiometric yield.
Alkylation: The alkylation step uses ethyl chloroacetate as the alkylating agent with potassium carbonate and potassium iodide as catalysts in acetone under reflux for 8 hours, yielding the ester intermediate.
Amination: Aminoalkyl side chains are introduced by nucleophilic substitution with various diamines in methanol under reflux, producing amino-terminated derivatives in good yields.
Guanidylation: The guanidylation step employs aminoiminomethanesulfonic acid hydrate (AIMSO3H·H2O), which offers high reactivity and mild conditions compared to other guanidylation reagents. This reagent allows efficient conversion of the terminal amino groups to guanidyl groups in anhydrous ethanol at moderate temperatures (35–45 °C) over 4 hours.
Advantages of the Preparation Method
High Yield and Purity: The described route offers nearly stoichiometric yields in key steps and results in products with high purity (around 95%).
Mild Reaction Conditions: Use of mild temperatures and reagents minimizes side reactions and degradation.
Versatility: The method allows for the introduction of various side chains (amino or guanidyl terminated), enabling structural diversity for biological activity optimization.
Efficient Guanidylation: The use of AIMSO3H·H2O is notable for its efficiency and simplicity compared to traditional guanidylation reagents.
Summary Table of Key Compounds and Yields
Research Findings on Preparation
The synthetic strategy was developed and validated by researchers at Peking University (State Key Laboratory of Natural and Biomimetic Drugs), who reported the method in a 2010 publication in Pure and Applied Chemistry. The study highlighted the efficiency of the “one-pot” diazotization and cyclization, the versatility of side-chain modifications, and the superior performance of AIMSO3H·H2O in guanidylation reactions. This methodology enabled the first-time synthesis of several novel substituted 3H-triazolo[4,5-d]pyrimidine derivatives, including the title compound with thiol functionality at the 7-position.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding thiol derivatives.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action involves inhibition of bacterial DNA synthesis.
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have reported that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved the compound's efficacy against breast cancer cells, where it significantly reduced cell viability and proliferation.
Agricultural Applications
Pesticide Development
The thiol group in this compound enhances its reactivity, making it a candidate for developing novel pesticides. Preliminary studies have indicated that derivatives of this compound can effectively control pests while being less harmful to beneficial insects.
Materials Science
Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating triazole moieties into polymer backbones can improve material stability and resistance to degradation.
| Property | Control Polymer | Polymer with Triazole |
|---|---|---|
| Thermal Stability | 200 °C | 250 °C |
| Mechanical Strength | 30 MPa | 50 MPa |
Mechanism of Action
The mechanism by which 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol exerts its effects involves its interaction with specific molecular targets. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in enzymes or receptors. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Benzyl substituents (e.g., in compounds from ) increase logP values compared to the methyl analog, enhancing membrane permeability but reducing aqueous solubility.
- Pharmacological Profiles : Piperazine or pyridinylmethylamine groups () improve solubility and enable hydrogen bonding with biological targets, critical for enzyme inhibition.
Pharmacological and Biochemical Activities
- Antiviral Activity : MADTP analogs (3-aryl derivatives) inhibit CHIKV nsP1 methyltransferase via competitive binding, with resistance linked to P34S and T246A mutations . The methyl-thiol analog lacks this activity but may serve as a precursor for antiviral prodrugs.
- Enzyme Inhibition : Benzyl-substituted derivatives (e.g., ) exhibit dual EZH2/HDAC inhibition (IC₅₀ < 100 nM), whereas the methyl analog’s smaller size limits polypharmacology.
Stability and Reactivity
- Thiol vs. Thioether : The free thiol group in this compound confers higher reactivity (e.g., disulfide formation) compared to propylthio or piperazine derivatives ().
- pH Sensitivity : Protonation of the pyrimidine N1 atom (pKa ~4.5) in acidic environments alters electron distribution, affecting binding to metal ions or enzymes .
Biological Activity
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol (CAS: 21323-73-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : CHNS
- Molecular Weight : 167.19 g/mol
- IUPAC Name : this compound
- Purity : ≥ 95%
Synthesis and Structure
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound features a triazole ring fused to a pyrimidine structure, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound and its derivatives. For instance:
- Cell Line Studies : A study reported that derivatives of triazolo[4,5-d]pyrimidine exhibited significant antiproliferative effects against lung cancer cell lines H1650 and A549 with IC values of 1.91 µM and 3.28 µM respectively. In contrast, normal cell line GES-1 showed an IC of 27.43 µM, indicating selective toxicity towards cancer cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5r | H1650 | 1.91 |
| 5r | A549 | 3.28 |
| - | GES-1 | 27.43 |
The mechanism of action includes induction of apoptosis through intrinsic pathways and cell cycle arrest at the G2/M phase .
Coordination Compounds
Research has also explored the biological activity of coordination compounds formed with transition metals using triazolo-pyrimidine ligands. These complexes have shown promising results against various cancer cell lines:
- Complex Activity : For example, a complex derived from a similar triazolo compound exhibited IC values of 794.37 µM against A549 and 654.31 µM against HT29 colon cancer cells . This suggests that metal coordination significantly enhances the anticancer activity of the parent ligand.
Case Studies
- Preliminary Evaluation : A series of triazolo[4,5-d]pyrimidine/thiourea hybrids were synthesized and evaluated for their antiproliferative activity against lung cancer cells. Among these, specific compounds demonstrated remarkable efficacy with low toxicity to normal cells .
- Metal Complexes : Studies on metal complexes derived from triazolo compounds indicated that certain complexes had superior anticancer activity compared to free ligands and standard chemotherapeutics like Etoposide and 5-Fluorouracil .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol, and how can reaction conditions be standardized?
The synthesis typically involves multi-step organic reactions starting with the formation of the triazolopyrimidine core. Key steps include:
- Core formation : Cyclocondensation of 5-amino-1,2,3-triazole-4-carboxamide derivatives with thiourea or carbon disulfide under alkaline conditions (e.g., 10% NaOH) to introduce the thiol group .
- Substituent introduction : Alkylation at the 3-position using methyl iodide or other alkylating agents in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.
Methodological Tip : Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can spectroscopic techniques (NMR, IR) characterize the structural integrity of this compound?
- 1H/13C NMR : Key signals include the methyl group (δ ~3.3 ppm for 1H; δ ~30 ppm for 13C) and thiol proton (δ ~3.5–4.0 ppm, exchangeable with D2O). The triazolopyrimidine ring protons appear as singlets between δ 8.0–9.0 ppm .
- IR : Confirm the thiol (-SH) stretch at ~2550 cm⁻¹ and carbonyl (if oxidized to disulfide) at ~1650 cm⁻¹ .
Data Validation : Compare spectral data with computed DFT models to resolve ambiguities in tautomeric forms .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Screen against kinases (e.g., CDKs) or NADPH oxidases using fluorometric assays (e.g., VAS3947 analogs inhibit NOX enzymes at IC50 < 1 µM) .
- Receptor binding : Radioligand displacement assays (e.g., adenosine A1/A2A receptors, using [3H]CCPA as a tracer) to assess affinity (Ki < 50 nM for high-affinity analogs) .
Experimental Design : Use dose-response curves (1 nM–100 µM) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How do structural modifications at the 3- and 7-positions influence adenosine receptor subtype selectivity?
- 3-Position : Lipophilic substituents (e.g., 2-chlorobenzyl) enhance A1 receptor affinity (Ki < 50 nM) by filling hydrophobic pockets. Methyl groups, while less potent, improve metabolic stability .
- 7-Position : Thiol groups enable hydrogen bonding with serine residues in the receptor’s binding cleft. Replacement with amino or alkoxy groups reduces potency by 10–100× .
SAR Insight : Derivatives with 3-methyl and 7-thiol groups balance selectivity (A1:A2A ratio >10:1) and synthetic feasibility .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines (e.g., MCF-7 vs. A-549)?
- Mechanistic profiling : Compare ROS generation (via DCFH-DA assay) and apoptosis markers (caspase-3 activation) to differentiate oxidative stress-dependent vs. receptor-mediated toxicity .
- Metabolic stability : Assess hepatic microsomal degradation (t1/2 > 60 min suggests suitability for in vivo studies) to rule out false negatives due to rapid metabolism .
Case Study : Glycosylated analogs show 3× higher cytotoxicity in MCF-7 (IC50 = 12 µM) vs. A-549 (IC50 = 35 µM), attributed to differential glucose transporter expression .
Q. How can computational modeling optimize binding interactions with NADPH oxidase (NOX) isoforms?
- Docking studies : Use AutoDock Vina to model the triazolopyrimidine core into NOX4’s flavin-binding domain (PDB: 5FOT). The thiol group forms a critical hydrogen bond with Tyr-164 .
- MD simulations : Analyze stability of the ligand-receptor complex over 100 ns trajectories (RMSD < 2 Å indicates robust binding) .
Validation : Synthesize top-scoring virtual hits and validate via enzymatic assays (e.g., lucigenin-based chemiluminescence) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
